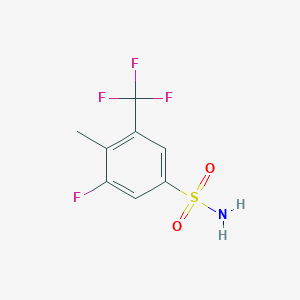

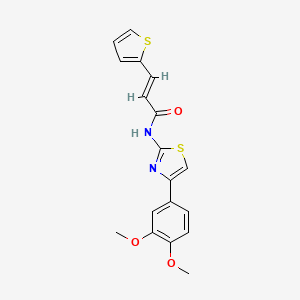

![molecular formula C17H15NO3S B2864157 1'-(噻吩-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮 CAS No. 1448057-87-1](/img/structure/B2864157.png)

1'-(噻吩-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a spiro-thiophene derivative . Spiro-thiophene derivatives are known to be promising hole transporting materials for perovskite solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives, including spiro-thiophene derivatives, has been a topic of interest in recent years . A common method for the synthesis of thiophene derivatives involves heterocyclization of various substrates . Another method involves the 1,3-dipolar cycloaddition reaction of azomethine ylide with dipolarophiles .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of thiophene derivatives, including “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, can be complex and varied, depending on the specific substituents and their positions .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common reaction .科学研究应用

有机催化合成和生物活性

螺环化合物,包括与“1'-(噻吩-3-羰基)螺[色满-2,3'-吡咯烷]-4-酮”相关的化合物,表现出显著的生物活性。已经开发出一种对映选择性有机催化方法来合成螺[吡咯烷-3,3'-氧吲哚]衍生物,这些衍生物显示出高对映纯度和结构多样性。由于其生物学相关性,这些衍生物通过不对称催化三组分1,3-偶极环加成合成,表明在药物化学和多样性导向合成中具有潜力(陈等人,2009 年)。

晶体结构和化学性质

与目标分子相关的化合物的晶体结构揭示了复杂的几何形状和相互作用。例如,2'',3-二氧代-7',7a'-二氢-1'H,3H,3'H-二螺[苯并[b]噻吩-2,6'-吡咯并[1,2-c]噻唑-5',3''-吲哚]-7'-羧酸乙酯展示了中心吡咯烷环如何采用包络构象,影响分子的化学性质和潜在反应性(Savithri 等人,2015 年)。

螺环丙烷化合物的合成

关于螺环丙烷化合物合成的研究,例如螺[苯并[b]噻吩-2(3H),1'-环丙烷]-3-酮,揭示了创建结构复杂且多样化的螺环化合物的方法。这些发现有助于开发新的合成路线和在制药和材料科学中的应用(Kawada 等人,1986 年)。

热反应和螺环化合物的形成

对环状硫叶立德的热反应的研究导致了新型螺环化合物的形成,证明了这些反应在生成结构独特的分子方面的多功能性。此类研究突出了开发新的合成策略和理解反应机理的潜力(Hori 等人,1983 年)。

螺氧吲哚衍生物的组合合成

组合合成方法已被用于创建一系列螺氧吲哚-吡咯烷/吡咯利嗪/吡咯并噻唑衍生物,展示了该方法以优异的产率生成生物学相关产物的功效。这项研究强调了组合化学在快速开发具有潜在药用价值的化合物的效用(Li 等人,2014 年)。

药物化学研究

关于螺[色满-2,4'-哌啶]-4(3H)-酮官能化化合物在药物化学研究中的综述突出了合成这些化合物及其生物学相关性的重大进展。该药效团已被确定为许多药物、候选药物和生化试剂中的结构成分,表明其在药物发现和开发中的重要性(Ghatpande 等人,2020 年)。

未来方向

Thiophene-based analogs, including “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on the synthesis of novel thiophene derivatives, investigation of their biological activities, and exploration of their potential applications in various fields .

属性

IUPAC Name |

1'-(thiophene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-14-9-17(21-15-4-2-1-3-13(14)15)6-7-18(11-17)16(20)12-5-8-22-10-12/h1-5,8,10H,6-7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIZSMRHYKFQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

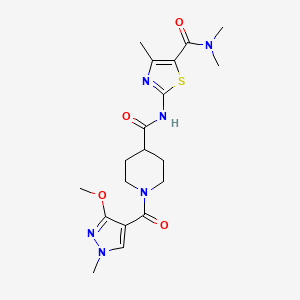

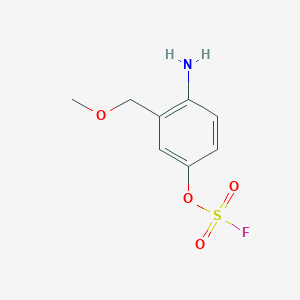

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)

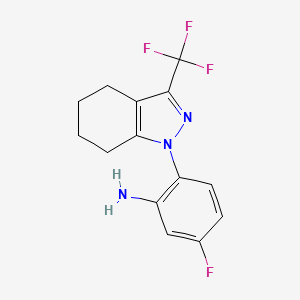

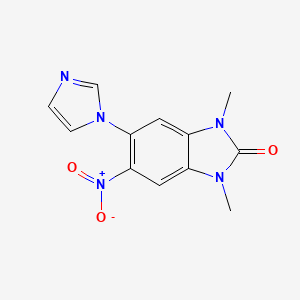

![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)

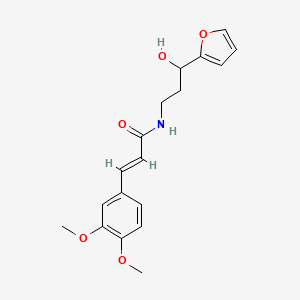

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

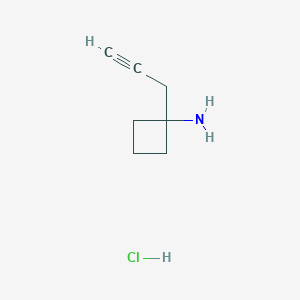

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)

![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)

![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)